![molecular formula C5HClF3N B174696 3-Chloro-2,4,6-trifluoropyridine CAS No. 1682-79-7](/img/structure/B174696.png)
3-Chloro-2,4,6-trifluoropyridine
Overview
Description
3-Chloro-2,4,6-trifluoropyridine is a halide- and amine-substituted aromatic compound . It is also known as 3,5-Dichloro-2,4,6-trifluoropyridine . The molecular formula is C5Cl2F3N .
Synthesis Analysis
The synthesis of 3-Chloro-2,4,6-trifluoropyridine involves the substitution of chlorine atoms by fluorine . Chambers converted 3,5-dichlorotrifluoropyridine into 2,4,6-trifluoropyridine over a palladium catalyst .Molecular Structure Analysis
The molecular weight of 3-Chloro-2,4,6-trifluoropyridine is 201.961 . The IUPAC Standard InChI is InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9 .Chemical Reactions Analysis
3-Chloro-2,4,6-trifluoropyridine behaves as a weak chemical base, neutralizing acids in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
3-Chloro-2,4,6-trifluoropyridine is a colorless liquid . It is insoluble in water and denser than water . It has a molecular weight of 201.961 .Scientific Research Applications
Synthesis of Pyridine Derivatives :
- 3-Chloro-2,4,6-trifluoropyridine is utilized in the synthesis of 2,4,6-triarylpyridines, which have broad applications in biological and pharmaceutical fields. These derivatives exhibit properties like anticonvulsant, anesthetic, anti-malarial, and vasodilator, and are used in agro-chemicals such as pesticides, fungicides, and herbicides. They also find applications in photodynamic cancer therapy due to their p-stacking ability in supramolecular chemistry (Maleki, 2015).
Halogenated Heterocyclic Compounds :
- The compound plays a role in the study of halogenated heterocyclic compounds. For example, it reacts with sodium methoxide and phenoxide, leading to the formation of various derivatives, which have potential applications in macrocycle synthesis and could be useful in medicinal chemistry and material science (Chambers et al., 2001).
Regiochemically Flexible Substitutions :
- Research indicates that 3-Chloro-2,4,6-trifluoropyridine can undergo regiochemically flexible substitutions, useful in organic synthesis. The introduction of a trialkylsilyl group can reverse the regioselectivity in the reactions, making it a versatile reagent for targeted synthesis in organic chemistry (Schlosser et al., 2005).
Intermediate in Synthesis of Herbicides :
- It serves as a key intermediate in the synthesis of efficient herbicides like trifloxysulfuron, demonstrating its significance in the agricultural chemical industry (Zuo Hang-dong, 2010).
Nucleophilic Substitution Studies :
- Studies involving nucleophilic substitution reactions of this compound have provided insights into the development of cross-linking reagents for polymer chemistry and other synthetic applications in organic chemistry (Chapyshev, 2012).
Antimicrobial Activities and DNA Interaction :
- Investigations into the antimicrobial activities and DNA interactions of derivatives of 3-Chloro-2,4,6-trifluoropyridine contribute to understanding its potential use in medicinal chemistry and drug design (Evecen et al., 2017).
Fluorination and Amination Reactions :
- The compound is involved in fluorination and amination reactions, which are important for the modification of pharmaceuticals and agrochemicals, offering a pathway to synthesize a wide range of fluorinated organic compounds (Kusov et al., 2009).
Safety and Hazards
Future Directions
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have potential applications in various fields, including as potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .
properties
IUPAC Name |
3-chloro-2,4,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXVKPEYNNWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547347 | |
Record name | 3-Chloro-2,4,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,6-trifluoropyridine | |
CAS RN |
1682-79-7 | |
Record name | 3-Chloro-2,4,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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